![molecular formula C15H7F4N5S B11054218 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054218.png)
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with fluorinated phenyl and pyridyl substituents. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with sulfur-containing reagents such as thiosemicarbazide to form the thiadiazole ring.
Introduction of Fluorinated Phenyl and Pyridyl Groups:
Chemical Reactions Analysis
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles such as amines or thiols replace the fluorine atoms.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with various boronic acids to form new carbon-carbon bonds
Scientific Research Applications
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.
Medicine: The compound is studied for its potential therapeutic applications in treating various diseases, including infections and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring but may lack the thiadiazole ring or fluorinated substituents, resulting in different chemical and biological properties.
Thiadiazole Derivatives: These compounds contain the thiadiazole ring but may not have the triazole ring or fluorinated substituents, leading to variations in their activities.
Fluorinated Phenyl Derivatives: These compounds have fluorinated phenyl groups but may not contain the triazole or thiadiazole rings, affecting their reactivity and applications
Properties
Molecular Formula |
C15H7F4N5S |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
6-[2-fluoro-3-(trifluoromethyl)phenyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H7F4N5S/c16-11-8(4-3-5-9(11)15(17,18)19)13-23-24-12(21-22-14(24)25-13)10-6-1-2-7-20-10/h1-7H |
InChI Key |
SMXFLDIBJDURCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11054136.png)
![6-(2,3-dimethoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11054153.png)
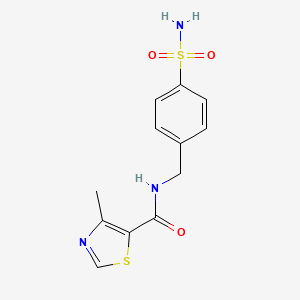
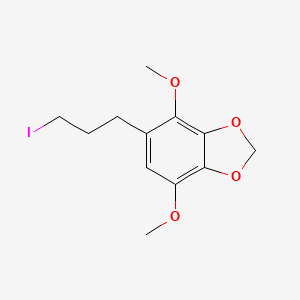

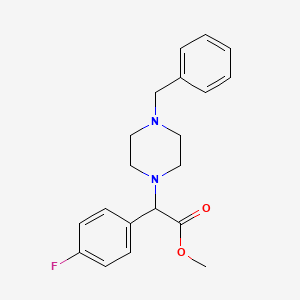
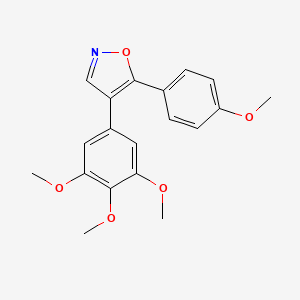
![5-Amino-3-(4-fluorophenyl)furo[3,2-C]isothiazol-6-YL cyanide](/img/structure/B11054186.png)
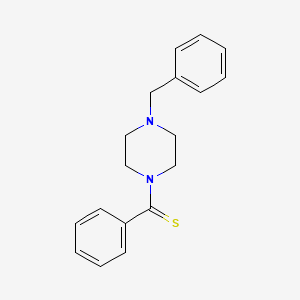
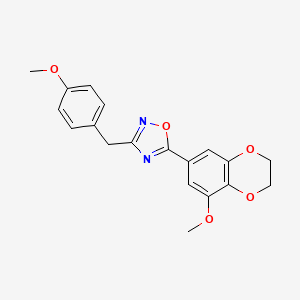
![7-Chloro-6-methyl[1,2,4]triazolo[1,5-b]pyridazin-8-ol](/img/structure/B11054197.png)
![N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11054204.png)
![6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11054207.png)
![Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11054210.png)
